1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
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Description
1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Structural Studies
The compound is involved in the synthesis of modified aza heterocycles, as demonstrated in studies on the reaction of oxadiazoles with piperidine, pyrrolidine, and morpholine, leading to derivatives with potential applications in medicinal chemistry (Tyrkov, 2006).
Research on pyrrolidine derivatives, such as the modification of the arylpropylpiperidine side chains in CCR5 receptor antagonists, indicates its relevance in designing compounds with antiviral potency and reasonable pharmacokinetics (Lynch et al., 2003).
Studies on the synthesis of 3-(pyrrolidin-1-yl)piperidine underline its importance in medicinal chemistry due to its rigid diamine structure, which is significant in the development of pharmaceutical compounds (Smaliy et al., 2011).
Antimicrobial Applications
- Compounds similar to 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol have been synthesized and evaluated for antimicrobial activity against pathogens of Lycopersicon esculentum, demonstrating significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).
Biological and Pharmacological Activities
Research on 1,3,4-Oxadiazole derivatives, which are structurally similar, shows biological activities such as inhibition of butyrylcholinesterase (BChE) enzyme. This indicates the potential use of similar compounds in treating diseases related to enzyme dysfunction (Khalid et al., 2016).
Similar sulfonamide derivatives have been synthesized and tested for biological activities against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, showing potential for pharmaceutical applications (Khalid et al., 2013).
Cancer Research
- In cancer research, related compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as apoptosis inducers in breast and colorectal cancer cell lines, highlighting the potential of structurally similar compounds in oncology (Zhang et al., 2005).
properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S2/c14-12-1-2-13(20-12)21(18,19)16-7-3-10(4-8-16)15-6-5-11(17)9-15/h1-2,10-11,17H,3-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVHTQWPHLKLSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol |
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